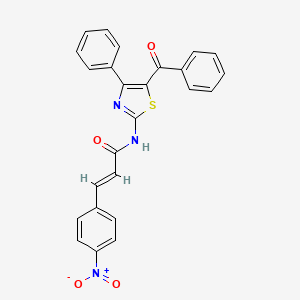

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Description

(E)-N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative characterized by a thiazole core substituted with benzoyl and phenyl groups at positions 5 and 4, respectively, and a 4-nitrophenylacrylamide moiety at position 2. This compound is part of a broader class of acrylamide-based molecules studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structure combines electron-withdrawing (nitro group) and aromatic systems, which may enhance interactions with biological targets such as DNA topoisomerases or kinase enzymes .

Propriétés

IUPAC Name |

(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O4S/c29-21(16-13-17-11-14-20(15-12-17)28(31)32)26-25-27-22(18-7-3-1-4-8-18)24(33-25)23(30)19-9-5-2-6-10-19/h1-16H,(H,26,27,29)/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQOAJQFZDHSSL-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiophenol, the thiazole ring can be formed through cyclization reactions.

Introduction of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions.

Formation of the Acrylamide Moiety: The acrylamide group can be introduced through a condensation reaction with an appropriate acrylamide precursor.

Nitration: The nitrophenyl group can be introduced through nitration reactions using reagents like nitric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mécanisme D'action

The mechanism of action of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The benzoyl and nitrophenyl groups may enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogous Acrylamide Derivatives

Key Observations :

Key Observations :

Physicochemical Properties

Table 4: Physical and Spectral Data

Activité Biologique

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzoyl and nitrophenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O3S |

| Molecular Weight | 364.41 g/mol |

| IUPAC Name | (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide |

| CAS Number | [insert CAS number] |

Synthesis

The synthesis of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization. The synthetic route often employs conditions that favor high yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections.

Anticancer Properties

The compound's anticancer activity has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines. A study reported that derivatives of thiazole compounds demonstrated cytotoxic effects against breast cancer cells, with mechanisms involving the modulation of apoptotic pathways.

Anti-inflammatory Effects

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Interaction : Compounds with similar structures have shown the ability to form adducts with DNA, leading to genotoxic effects.

- Enzyme Inhibition : The inhibition of specific enzymes involved in cancer progression has been observed, particularly those related to cell proliferation and survival.

- Cytokine Modulation : The compound may alter the expression levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with thiazole derivatives resulted in a significant reduction in cell viability, indicating potential for further development as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study, (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide showed effective inhibition against both Gram-positive and Gram-negative bacteria, outperforming several commonly used antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.